molecular formula C23H16N4O2S B287857 6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine

Cat. No.: B287857
M. Wt: 412.5 g/mol
InChI Key: UBPOYUSQLBLECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazines. This compound is characterized by its complex structure, which includes a thiazole ring fused with a triazine ring, and substituted with nitrophenyl and diphenyl groups. It is of interest in various fields of chemistry due to its potential biological activities and applications in material science.

Preparation Methods

The synthesis of 6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the cyclization and substitution steps .

Chemical Reactions Analysis

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitrophenyl or diphenyl groups can be replaced with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, but differ in their substitution patterns and overall structure.

    Triazine derivatives: These compounds contain the triazine ring and are used in various applications, including herbicides and pharmaceuticals.

    Nitrophenyl-substituted compounds: These compounds have nitrophenyl groups and are known for their diverse chemical reactivity and biological activities.

The uniqueness of this compound lies in its combined thiazole and triazine rings, along with the specific substitution pattern that imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H16N4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine

InChI

InChI=1S/C23H16N4O2S/c28-27(29)19-13-7-12-18(14-19)20-15-30-23-25-24-21(16-8-3-1-4-9-16)22(26(20)23)17-10-5-2-6-11-17/h1-15,22H

InChI Key

UBPOYUSQLBLECJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C(=NN=C3N2C(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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